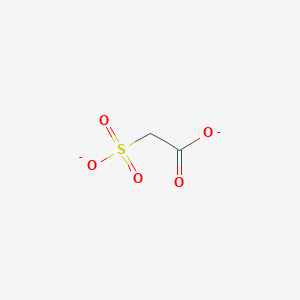

Sulfonatoacetate

Description

Properties

IUPAC Name |

2-sulfonatoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5S-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biochemical Applications

Metabolic Studies

Sulfonatoacetate has been identified as a significant metabolite in various biochemical pathways. It serves as a substrate for specific enzymatic reactions, particularly in microbial metabolism. For instance, research has shown that sulfonatoacetate can induce transcriptional responses in certain bacteria, highlighting its potential in metabolic engineering and synthetic biology .

Biosensors Development

The compound has been utilized in the development of biosensors for detecting various metabolites. A genome-wide analysis revealed that sulfonatoacetate can activate specific transcription factors, which can be harnessed to design sensitive biosensors capable of detecting low concentrations of target metabolites in complex biological samples .

Environmental Applications

Bioremediation

Sulfonatoacetate is being explored for its role in bioremediation processes. Its ability to serve as a carbon source for certain microorganisms makes it valuable in the degradation of environmental pollutants. Studies indicate that introducing sulfonatoacetate into contaminated environments can enhance microbial activity, leading to more efficient pollutant degradation .

Soil Health Improvement

In agricultural practices, sulfonatoacetate has been studied for its effects on soil health. Its application can improve nutrient availability and microbial diversity in the soil, which is essential for sustainable agriculture. Research indicates that sulfonatoacetate enhances the growth of beneficial soil microbes that contribute to nutrient cycling and plant health .

Material Science Applications

Polymer Chemistry

Sulfonatoacetate is used in synthesizing sulfonated polymers, which have applications in various fields such as membrane technology and drug delivery systems. These polymers exhibit enhanced properties like increased hydrophilicity and ionic conductivity, making them suitable for applications in fuel cells and electrolytes .

Biomedical Applications

In the biomedical field, sulfonated materials derived from sulfonatoacetate show promise in tissue engineering and regenerative medicine. For example, sulfonated chitosan derivatives have demonstrated improved biocompatibility and antibacterial properties, making them suitable for scaffolds in tissue regeneration .

Case Study 1: Metabolic Engineering

A study conducted on Escherichia coli demonstrated that the introduction of sulfonatoacetate significantly increased the expression of genes involved in aromatic compound metabolism. This finding suggests its potential utility in engineered strains for producing valuable biochemicals from renewable resources .

Case Study 2: Bioremediation Efficacy

Research on soil contaminated with heavy metals showed that adding sulfonatoacetate enhanced the growth of specific microbial populations capable of metal reduction. The study concluded that sulfonatoacetate could be an effective agent in bioremediation strategies aimed at restoring contaminated sites .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Studies | Substrate for enzymes | Induces transcriptional responses in bacteria |

| Environmental Science | Bioremediation | Enhances microbial degradation of pollutants |

| Material Science | Polymer synthesis | Improves properties of sulfonated polymers |

| Biomedical Applications | Tissue engineering | Increases biocompatibility and antibacterial activity |

Preparation Methods

Disodium Sulfonatoacetate Synthesis

Reacting sulfoacetic acid with sodium hydroxide ():

Procedure :

Dipotassium Sulfonatoacetate Synthesis

Using potassium hydroxide () instead enhances solubility in polar solvents:

Applications : Preferred in cosmetic formulations due to reduced sodium content.

Industrial-Scale Production

Patent US20160017070A1 details the use of sulfonatoacetate salts in surfactant-responsive emulsion polymers. Key industrial steps include:

In-Situ Neutralization During Polymerization

Sulfoacetic acid is neutralized directly in the reactor to streamline production:

-

Charge monomers (e.g., vinyl acetate) and sulfoacetic acid into the reactor.

-

Add (2 equivalents) under nitrogen atmosphere.

-

Initiate polymerization using redox initiators (e.g., tert-butyl hydroperoxide and isoascorbic acid) at 60–70°C.

Advantages :

-

Eliminates separate sulfonatoacetate synthesis.

-

Enhances surfactant stability in the polymer matrix.

Surfactant Formulation Blends

Sulfonatoacetate salts are blended with nonionic surfactants (e.g., ethoxylated alcohols) to optimize emulsion stability. Typical ratios include:

| Component | Concentration (wt%) | Function |

|---|---|---|

| Disodium sulfonatoacetate | 5–10 | Ionic stabilizer |

| C12–C14 ethoxylated alcohol | 2–5 | Nonionic co-surfactant |

| Water | Balance | Solvent |

Purification and Characterization

Crystallization and Filtration

Crude sulfonatoacetate salts are purified via recrystallization from ethanol-water mixtures (1:3 v/v). Impurities (e.g., unreacted ) are removed by activated carbon treatment.

Analytical Methods

-

Titration : Quantify free acid content using (0.1 M).

-

FT-IR : Confirm sulfonate (, 1040 cm) and carboxylate (, 1580 cm) bands.

-

NMR : NMR (DO, 400 MHz) shows a singlet at δ 3.45 ppm () and δ 4.10 ppm ().

Challenges and Innovations

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and quantifying sulfonatoacetate in laboratory settings?

- Methodological Answer : Sulfonatoacetate synthesis typically involves controlled esterification or sulfonation reactions under inert conditions. For example, induction levels (395.4 ± 193.7) and effective concentrations (7.3 ± 4.9 mM) reported in microbial systems can guide reaction stoichiometry and purity assessment . Quantification often employs HPLC with UV detection, calibrated against reference standards. Residual solvents must be accounted for, as custom-synthesized materials may contain impurities affecting purity calculations .

Q. How can spectroscopic methods (e.g., NMR, IR) distinguish sulfonatoacetate from structurally similar compounds?

- Methodological Answer : NMR analysis focuses on characteristic chemical shifts for sulfonate groups (δ 2.5–3.5 ppm for protons adjacent to SO₃⁻) and acetate moieties (δ 1.8–2.2 ppm for methyl groups). IR spectroscopy identifies sulfonate S=O stretching vibrations (1050–1200 cm⁻¹) and carboxylate C=O peaks (1650–1750 cm⁻¹). Cross-validation with mass spectrometry (e.g., m/z 153 for [M-H]⁻) ensures specificity .

Q. What frameworks (e.g., PICOT, FLOAT) are effective for formulating research questions on sulfonatoacetate’s biochemical interactions?

- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for hypothesis-driven studies. For example:

- Population : Microbial cultures expressing SauR regulators.

- Intervention : Exposure to sulfonatoacetate (7.3 ± 4.9 mM).

- Comparison : Untreated cultures or alternative metabolites (e.g., tartrate).

- Outcome : Induction efficiency (0.57 ± 0.06).

- Time : 24-hour incubation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported induction efficiencies of sulfonatoacetate across studies?

- Methodological Answer : Discrepancies (e.g., ±193.7 variability in induction levels) may arise from differences in microbial strains, growth media, or assay conditions. Systematic reviews (Cochrane guidelines) recommend meta-analysis with subgroup stratification (e.g., by bacterial species or pH) and sensitivity testing to identify confounding variables .

Q. What statistical methods validate the reproducibility of sulfonatoacetate’s bioactivity data?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, especially with small sample sizes. For replicate experiments, calculate intraclass correlation coefficients (ICC) to assess consistency. Report 95% confidence intervals for induction levels (395.4 ± 193.7) and effect sizes (e.g., Cohen’s d for concentration-response curves) .

Q. How should researchers optimize experimental designs to account for sulfonatoacetate’s instability during long-term storage?

- Methodological Answer : Degradation studies under varying temperatures (-20°C vs. 4°C) and pH (4–9) are critical. Use accelerated stability testing (Arrhenius equation) to predict shelf life. Store aliquots in amber vials with desiccants and re-test purity via HPLC before each use. Document residual solvent levels (e.g., DMSO) that may accelerate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.